molecular formula C6H8BrClN2 B3049145 (3-Bromopyridin-2-yl)methanamine dihydrochloride CAS No. 1955514-31-4

(3-Bromopyridin-2-yl)methanamine dihydrochloride

Cat. No. B3049145
CAS RN: 1955514-31-4
M. Wt: 223.50
InChI Key: DFRWZRLWBUCBJK-UHFFFAOYSA-N
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Description

“(3-Bromopyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C6H9BrCl2N2 . It has a molecular weight of 259.96 g/mol . The IUPAC name for this compound is (3-bromopyridin-2-yl)methanamine;dihydrochloride .


Molecular Structure Analysis

The InChI code for “(3-Bromopyridin-2-yl)methanamine dihydrochloride” is InChI=1S/C6H7BrN2.2ClH/c7-5-2-1-3-9-6 (5)4-8;;/h1-3H,4,8H2;2*1H . The canonical SMILES representation is C1=CC (=C (N=C1)CN)Br.Cl.Cl .


Physical And Chemical Properties Analysis

“(3-Bromopyridin-2-yl)methanamine dihydrochloride” has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has one rotatable bond . The topological polar surface area is 38.9 Ų . The exact mass and the monoisotopic mass of the compound are both 257.93262 g/mol .

Scientific Research Applications

  • Synthesis of Novel Compounds and Biological Evaluation

    • A study by Rao, Prasad, & Rao (2013) synthesized a compound related to (3-Bromopyridin-2-yl)methanamine and evaluated its antibacterial and antifungal activities, demonstrating acceptable results.
  • Role in Synthesis of Complex Organic Molecules

    • Jasouri, Khalafy, Badali, & Piltan (2010) researched the synthesis of complex organic molecules, involving compounds related to (3-Bromopyridin-2-yl)methanamine, yielding quantitative results (Jasouri et al., 2010).
  • Catalytic Applications in Hydroxylation of Alkanes

    • Sankaralingam & Palaniandavar (2014) studied diiron(III) complexes with ligands related to (3-Bromopyridin-2-yl)methanamine as catalysts for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
  • Synthesis and Characterization in Polymer Chemistry

    • Research by Kwon, Nayab, & Jeong (2015) involved the synthesis and characterization of zinc(II) complexes bearing iminopyridines related to (3-Bromopyridin-2-yl)methanamine, used as pre-catalysts for polylactide synthesis (Kwon, Nayab, & Jeong, 2015).
  • Detection of Ions

    • Aggrwal et al. (2021) discussed the reaction of dibromonaphthalene-1,4-dione with compounds related to (3-Bromopyridin-2-yl)methanamine, leading to the effective and selective detection of Hg and Ni ions (Aggrwal et al., 2021).
  • Antimicrobial and Anticancer Studies

    • Preethi, Jayaprakash, Rani, & Vijayakumar (2021) synthesized metal complexes with ligands related to (3-Bromopyridin-2-yl)methanamine, which showed promising results in antimicrobial and anticancer studies (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
  • Selective Amination Reactions

    • Lyakhovich, Murashkina, Averin, Abel, Maloshitskaya, Savelyev, Orlinson, & Beletskaya (2019) explored amination reactions with bromopyridines and derivatives of (3-Bromopyridin-2-yl)methanamine, providing insights into the development of N-pyridyl derivatives (Lyakhovich et al., 2019).
  • Anticonvulsant Agents Development

    • Pandey & Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, a compound related to (3-Bromopyridin-2-yl)methanamine, and evaluated them for anticonvulsant activity, showing promising results (Pandey & Srivastava, 2011).
  • Photoreactivity and DNA Cleavage

    • Draksharapu, Li, Roelfes, & Browne (2012) investigated the photoreactivity of Fe(II) complexes with ligands related to (3-Bromopyridin-2-yl)methanamine, revealing enhanced oxidative DNA cleavage activities under UV and visible irradiation (Draksharapu, Li, Roelfes, & Browne, 2012).

properties

IUPAC Name

(3-bromopyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDUGLVYYZRXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopyridin-2-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromopyridin-2-yl)methanamine dihydrochloride
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(3-Bromopyridin-2-yl)methanamine dihydrochloride
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(3-Bromopyridin-2-yl)methanamine dihydrochloride
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(3-Bromopyridin-2-yl)methanamine dihydrochloride
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(3-Bromopyridin-2-yl)methanamine dihydrochloride
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(3-Bromopyridin-2-yl)methanamine dihydrochloride

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